molecular formula C9H11NO2S B1532853 1-[(Thiophen-3-yl)methyl]azetidine-3-carboxylic acid CAS No. 1343746-20-2

1-[(Thiophen-3-yl)methyl]azetidine-3-carboxylic acid

Cat. No. B1532853
CAS RN: 1343746-20-2
M. Wt: 197.26 g/mol
InChI Key: LJYJFCKBMREXHS-UHFFFAOYSA-N
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Description

“1-[(Thiophen-3-yl)methyl]azetidine-3-carboxylic acid” is a compound that contains an azetidine ring, which is a four-membered heterocyclic ring with three carbon atoms and one nitrogen atom . It also contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . This compound is likely to be used in pharmaceutical and agrochemical research .


Synthesis Analysis

The synthesis of azetidines can be achieved by the reduction of azetidinones (β-lactams) with lithium aluminium hydride . Azetidines can also be prepared from 3-amino-1-propanol . The synthesis of thiophenes can be achieved through various methods, including the Gewald reaction, Paal-Knorr Thiophene Synthesis, and others .


Molecular Structure Analysis

The molecular structure of “1-[(Thiophen-3-yl)methyl]azetidine-3-carboxylic acid” is likely to be complex due to the presence of both azetidine and thiophene rings. The exact structure would depend on the specific substitutions and functional groups present in the molecule .


Chemical Reactions Analysis

The chemical reactions involving “1-[(Thiophen-3-yl)methyl]azetidine-3-carboxylic acid” would depend on the specific functional groups present in the molecule. Azetidines can undergo a variety of reactions, including nucleophilic substitution, elimination, and others . Thiophenes can undergo electrophilic aromatic substitution, metal-catalyzed cross-coupling reactions, and others .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[(Thiophen-3-yl)methyl]azetidine-3-carboxylic acid” would depend on its specific structure. For example, the melting point of 3-Azetidinecarboxylic acid is 286 °C (dec.) (lit.) .

Scientific Research Applications

Synthesis of Heterocyclic Amino Acid Derivatives

This compound serves as a precursor in the synthesis of new heterocyclic amino acid derivatives. The process involves aza-Michael addition of NH-heterocycles, which is a key step in producing functionalized azetidine rings . These derivatives are valuable in medicinal chemistry due to their potential biological activities.

Development of PROTACs

1-[(Thiophen-3-yl)methyl]azetidine-3-carboxylic acid: is utilized as a rigid linker in the development of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are an emerging class of therapeutics that target proteins for degradation, offering a novel approach to drug development, especially for previously ‘undruggable’ targets.

Suzuki–Miyaura Cross-Coupling Reactions

The compound is involved in Suzuki–Miyaura cross-coupling reactions to create novel heterocyclic compounds. This reaction is instrumental in diversifying the structures of heterocyclic amino acids, leading to the discovery of new pharmacophores .

Chemical Conjugates for Targeted Therapy

It acts as a chemical linker in the formation of conjugates for targeted therapy. The rigidity and functional groups of the compound make it suitable for attaching therapeutic agents to targeting moieties, enhancing the specificity and efficacy of treatments .

Safety and Hazards

The safety and hazards associated with “1-[(Thiophen-3-yl)methyl]azetidine-3-carboxylic acid” would depend on its specific structure and how it is used. For example, 3-Azetidinecarboxylic acid is classified as a combustible solid .

properties

IUPAC Name

1-(thiophen-3-ylmethyl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c11-9(12)8-4-10(5-8)3-7-1-2-13-6-7/h1-2,6,8H,3-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJYJFCKBMREXHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CSC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(Thiophen-3-yl)methyl]azetidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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